7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine

Descripción

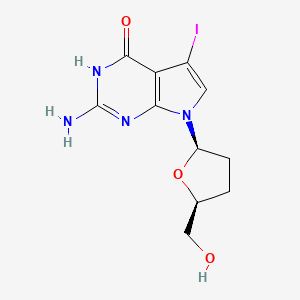

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-3H-pyrrolo[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IN4O3/c12-6-3-16(7-2-1-5(4-17)19-7)9-8(6)10(18)15-11(13)14-9/h3,5,7,17H,1-2,4H2,(H3,13,14,15,18)/t5-,7+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJNOBXXCZQLWLF-CAHLUQPWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CO)N2C=C(C3=C2N=C(NC3=O)N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CO)N2C=C(C3=C2N=C(NC3=O)N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine is a synthetic pyrrolo[2,3-d]pyrimidine nucleoside analogue with significant applications in molecular biology and therapeutic research. As a modification of the natural nucleoside guanosine (B1672433), it possesses unique chemical and biological properties stemming from three key structural alterations: the replacement of the nitrogen atom at position 7 with a carbon atom (a 7-deaza modification), the introduction of an iodine atom at this new carbon position, and the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar (a dideoxy modification).

This guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of this compound, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

The distinct structural features of this compound give rise to its specific physicochemical characteristics. The 7-deaza modification, which replaces the N7 atom with a carbon, makes the five-membered ring of the nucleobase more electron-rich. This can lead to enhanced base-pairing stability in DNA or RNA structures and improved binding to enzymes.[1] The bulky iodine atom at the 7-position further influences its interactions and provides a site for further chemical modification. The dideoxy nature of the sugar moiety is crucial for its primary biological function.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃IN₄O₃ | [2] |

| Molecular Weight | 376.15 g/mol | [2] |

| IUPAC Name | 2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-3H-pyrrolo[2,3-d]pyrimidin-4-one | [2] |

| CAS Number | 114748-67-3 | [3][4] |

| Appearance | Solid | |

| pKa | The pKa value for the N1 position of 7-deazaguanosine (B17050) is reported to be higher than that of guanosine. | [5] |

| Solubility | Soluble in DMSO. | [6] |

| Storage | Store at 4°C, protected from light. For long-term storage, -20°C or -80°C is recommended. | [7] |

Synthesis and Purification

The synthesis of this compound is a multi-step process that typically starts from a more readily available nucleoside precursor. The key transformations involve the deoxygenation of the 2' and 3' positions of the ribose sugar and the iodination of the 7-deazapurine ring.

Experimental Protocol: General Synthesis Approach

Step 1: Glycosylation

-

A protected 7-deazapurine base is coupled with a protected dideoxyribose derivative. The Silyl-Hilbert-Johnson reaction or nucleobase-anion glycosylation are common methods for this step.[9][11]

Step 2: Iodination

-

The 7-position of the deazapurine ring is iodinated. This is often achieved using an iodinating agent such as N-iodosuccinimide (NIS) in a suitable solvent like dimethylformamide (DMF).[8]

Step 3: Deprotection

-

The protecting groups on the sugar and base moieties are removed to yield the final product. For example, ammonolysis (treatment with ammonia (B1221849) in methanol) can be used to remove acyl protecting groups.[8]

References

- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy this compound | 114748-67-3 [smolecule.com]

- 3. This compound | 114748-67-3 [chemicalbook.com]

- 4. This compound - Modified Nucleosides - 产品中心 - 马鞍山致研生物医药科技有限公司 [geneyan-bio.com]

- 5. Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 7-Functionalized 7-deazapurine ribonucleosides related to 2-aminoadenosine, guanosine, and xanthosine: glycosylation of pyrrolo[2,3-d]pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological activity of 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound is a synthetic nucleoside analog of guanosine (B1672433) with significant modifications to both the purine (B94841) base and the sugar moiety. Its molecular formula is C₁₁H₁₃IN₄O₃, and it has a molecular weight of 376.15 g/mol .[1][2] The structure is characterized by three key alterations from natural deoxyguanosine:

-

7-Deaza Modification: The nitrogen atom at the 7-position of the purine ring is replaced by a carbon atom. This change in the electronic distribution and hydrogen bonding capacity of the nucleobase is a fundamental aspect of its chemical behavior.[1]

-

Iodination at the 7-position: An iodine atom is attached to the 7-position (now a carbon). This bulky halogen atom provides a site for further chemical modifications, such as the attachment of linkers or fluorescent tags, enhancing its utility in various biochemical assays.[1][3]

-

2',3'-Dideoxyribose: The hydroxyl groups at the 2' and 3' positions of the ribose sugar are absent. This is the most critical modification for its biological function, as the 3'-hydroxyl group is essential for the formation of phosphodiester bonds during DNA elongation.[1]

The sugar moiety typically adopts a C2'-endo conformation, which is a preferred puckering mode for 2'-deoxyribonucleosides.[1] The glycosidic bond between the base and the sugar is in an anti conformation, which is common for purine nucleosides.[1][3]

Compared to natural dGTP and its 7-deaza analog (7-Deaza-dGTP), this compound has distinct structural features that dictate its function. The replacement of N7 with a carbon atom alters the hydrogen bonding potential in the major groove of DNA and can affect protein-DNA interactions.[1] The absence of the 2' and 3' hydroxyl groups is the defining feature that leads to its role as a chain terminator.

Table 1: Molecular Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-3H-pyrrolo[2,3-d]pyrimidin-4-one | [1] |

| Molecular Formula | C₁₁H₁₃IN₄O₃ | [1][2] |

| Molecular Weight | 376.15 g/mol | [1][2] |

| CAS Number | 114748-67-3 | [2] |

| Appearance | Off-white to light yellow solid | [2] |

| Canonical SMILES | C1CC(OC1CO)N2C=C(C3=C2N=C(NC3=O)N)I | [1] |

| Isomeric SMILES | C1C--INVALID-LINK--N2C=C(C3=C2N=C(NC3=O)N)I | [1] |

| InChI Key | KJNOBXXCZQLWLF-CAHLUQPWSA-N | [1] |

Biological Activity and Mechanism of Action

The primary biological activity of this compound stems from its ability to act as a potent inhibitor of DNA polymerases.[1] During DNA replication, DNA polymerase incorporates this analog into a growing DNA strand opposite a cytosine base. However, due to the absence of a 3'-hydroxyl group, the enzyme cannot catalyze the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation.[1]

This chain-terminating property makes it a valuable tool in molecular biology and a candidate for therapeutic applications. Its potential uses include:

-

Antiviral Therapy: By inhibiting the replication of viral DNA.[1]

-

Anticancer Therapy: By halting the proliferation of rapidly dividing cancer cells.[1]

-

DNA Sequencing: As a component in Sanger sequencing and other sequencing-by-synthesis methods.[2][4][5]

References

An In-depth Technical Guide to the Mechanism of Action of 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Iodo-2',3'-dideoxy-7-deaza-guanosine (B1530895) is a synthetic nucleoside analog with a well-defined role as a tool in molecular biology, primarily in DNA synthesis and sequencing. Its mechanism of action is centered on its function as a DNA chain terminator, a property conferred by the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar moiety. This structural feature makes it a potent inhibitor of DNA polymerases. While its direct application as an antiviral or anticancer therapeutic is not extensively documented in publicly available literature, its mode of action is analogous to several clinically significant dideoxynucleosides. This guide elucidates the core mechanism of this compound, contextualizes its activity with related compounds, and provides theoretical experimental frameworks for its evaluation.

Core Mechanism of Action: DNA Chain Termination

The primary biological activity of this compound stems from its ability to be incorporated into a growing DNA strand during replication, leading to the immediate cessation of chain elongation.[1] This process can be broken down into several key steps:

-

Cellular Uptake and Phosphorylation: Like other nucleoside analogs, this compound is presumed to enter the cell and undergo phosphorylation by host or viral kinases to its active triphosphate form. This metabolic activation is a critical prerequisite for its interaction with DNA polymerases.

-

Incorporation into DNA: The triphosphate derivative of this compound acts as a substrate for DNA polymerases, competing with the natural deoxynucleoside triphosphates (dNTPs). The polymerase recognizes the analog and incorporates it into the nascent DNA strand opposite a cytosine base.

-

Chain Termination: The defining structural feature of this compound is the absence of a hydroxyl group at the 3' position of the sugar ring. In normal DNA synthesis, the 3'-hydroxyl group is essential for the formation of a phosphodiester bond with the incoming dNTP. Without this group, the polymerase is unable to add the next nucleotide, leading to an abrupt and irreversible termination of the DNA chain.[1]

The presence of iodine at the 7-position of the deazaguanine base can also influence the compound's interaction with enzymes and its potential for further chemical modification.[1]

Quantitative Data

For context, related 7-deaza nucleoside analogs have demonstrated significant biological activity. The following table summarizes data for such related compounds to illustrate the potential potency of this class of molecules.

| Compound | Virus/Cell Line | Assay | IC₅₀ | CC₅₀ | Selectivity Index (SI) |

| Guanine 7-N-oxide | Oncorhynchus masou virus (OMV) | In vitro replication | ~10 µg/mL | Not toxic at IC₅₀ | - |

| Guanine 7-N-oxide | Infectious hematopoietic necrosis virus (IHNV) | In vitro replication | ~20 µg/mL | Not toxic at IC₅₀ | - |

| Guanine 7-N-oxide | Infectious pancreatic necrosis virus (IPNV) | In vitro replication | ~32 µg/mL | Not toxic at IC₅₀ | - |

| 4'-C-cyano-7-deaza-7-fluoro-2'-deoxyadenosine (CdFA) | Hepatitis B Virus (HBV) | Anti-HBV activity | ~26 nM | ~56 µM | >2150 |

This table presents data for related compounds to provide context due to the absence of specific data for this compound.

Signaling Pathways and Immunoenhancing Properties of Related Compounds

While the direct impact of this compound on cellular signaling pathways is not documented, studies on the related compound 7-deazaguanosine (B17050) have revealed immunoenhancing properties. 7-deazaguanosine has been shown to induce interferon production and activate natural killer and phagocytic cells. This suggests that some 7-deaza nucleoside analogs may exert their antiviral effects not only through direct inhibition of viral replication but also by stimulating the host's innate immune response.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not published. However, based on its mechanism of action, standard assays can be proposed.

DNA Polymerase Inhibition Assay (Hypothetical Protocol)

This assay would quantify the inhibitory effect of the compound on the activity of a specific DNA polymerase (e.g., viral reverse transcriptase or host DNA polymerase).

-

Phosphorylation of the Nucleoside: The 5'-triphosphate form of this compound would first need to be synthesized or obtained.

-

Reaction Mixture Preparation: A reaction mixture would be prepared containing a DNA template-primer, the DNA polymerase of interest, a buffer solution with necessary cofactors (e.g., Mg²⁺), and a mixture of dNTPs, including a radiolabeled or fluorescently tagged dNTP.

-

Initiation of Reaction: The reaction would be initiated by the addition of the DNA polymerase.

-

Inhibition Study: Parallel reactions would be set up with varying concentrations of the this compound triphosphate.

-

Quantification of DNA Synthesis: The amount of newly synthesized DNA would be quantified by measuring the incorporation of the labeled dNTP. This can be done by methods such as scintillation counting or fluorescence detection after separation of the product by gel electrophoresis.

-

Data Analysis: The IC₅₀ value would be calculated by plotting the percentage of polymerase inhibition against the concentration of the inhibitor.

Antiviral Cell-Based Assay (Hypothetical Protocol)

This assay would determine the compound's efficacy in inhibiting viral replication in a cell culture model.

-

Cell Culture: A suitable host cell line susceptible to the virus of interest would be cultured.

-

Compound Preparation: A stock solution of this compound would be prepared and serially diluted.

-

Infection and Treatment: Cells would be pre-treated with the diluted compound for a specified period before being infected with the virus. Alternatively, treatment could be concurrent with or post-infection.

-

Incubation: The infected and treated cells would be incubated to allow for viral replication.

-

Quantification of Viral Replication: The extent of viral replication would be measured using methods such as plaque reduction assays, quantitative PCR (qPCR) for viral nucleic acids, or ELISA for viral proteins.

-

Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTT or LDH assay) would be performed to determine the concentration of the compound that is toxic to the host cells (CC₅₀).

-

Data Analysis: The EC₅₀ (half-maximal effective concentration) would be calculated, and the selectivity index (SI = CC₅₀/EC₅₀) would be determined to assess the therapeutic window.

Conclusion

This compound is a nucleoside analog whose mechanism of action is firmly established as a DNA chain terminator and a potent inhibitor of DNA polymerases.[1] While it serves as a valuable tool in molecular biology, its therapeutic potential as a direct antiviral or anticancer agent has not been extensively reported in the public domain. The methodologies and contextual data from related 7-deaza compounds provided in this guide offer a framework for the potential evaluation and future investigation of this and similar nucleoside analogs in drug development programs. The unique iodine substitution at the 7-position also presents opportunities for the synthesis of novel derivatives with potentially enhanced biological activities.[1]

References

Unraveling the Inhibition of DNA Polymerase by 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the inhibition of DNA polymerase by the nucleoside analog, 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine. This compound holds significant interest in the fields of antiviral and anticancer research due to its potent ability to halt DNA replication. This document provides a comprehensive overview of its mechanism of action, available data on its inhibitory effects, detailed experimental protocols, and visual representations of the underlying processes.

Introduction: The Quest for Potent DNA Polymerase Inhibitors

The replication of genetic material by DNA polymerases is a fundamental process for all life. Consequently, these enzymes have become critical targets for therapeutic intervention, particularly in the context of rapidly proliferating cells such as cancer cells and viruses. Nucleoside analogs, synthetic molecules that mimic the natural building blocks of DNA, represent a cornerstone of this therapeutic strategy. This compound is a promising member of this class, engineered to act as a definitive roadblock in the path of DNA synthesis.

Mechanism of Action: Chain Termination

The primary mechanism by which this compound exerts its inhibitory effect is through chain termination during DNA synthesis.[1] This process can be broken down into the following key steps:

-

Cellular Uptake and Phosphorylation: Like other nucleoside analogs, this compound is transported into the cell. Once inside, it is converted by cellular kinases into its active triphosphate form, this compound triphosphate (IddGTP).

-

Competition with the Natural Substrate: IddGTP then competes with the natural deoxynucleoside triphosphate, deoxyguanosine triphosphate (dGTP), for the active site of the DNA polymerase.

-

Incorporation into the Growing DNA Strand: Due to its structural similarity to dGTP, the DNA polymerase can incorporate the IddGTP into the nascent DNA strand opposite a cytosine base in the template strand.

-

Chain Elongation Arrest: The critical feature of this analog is the absence of a hydroxyl group at the 3' position of its deoxyribose sugar moiety. In normal DNA synthesis, this 3'-hydroxyl group is essential for the formation of a phosphodiester bond with the incoming nucleotide, allowing the DNA chain to elongate. Without this group, the DNA polymerase is unable to add the next nucleotide, leading to the immediate and irreversible termination of DNA chain elongation.[1]

The modification at the 7-position of the guanine (B1146940) base (a nitrogen atom is replaced by a carbon, creating a deazaguanine) can also influence the interaction of the nucleoside with the DNA polymerase and the stability of the DNA duplex, though the primary inhibitory action stems from the dideoxy nature of the sugar.

Quantitative Analysis of DNA Polymerase Inhibition

The inhibitory potential of dideoxynucleoside triphosphates can be influenced by factors such as the specific DNA polymerase, the template-primer sequence, and the concentration of the competing natural deoxynucleoside triphosphate.[2] For instance, some studies have shown that the presence of manganese ions (Mn2+) can significantly increase the inhibitory potency of 2',3'-dideoxyribonucleoside 5'-triphosphates against DNA polymerase alpha.[2]

Table 1: Hypothetical Inhibitory Activity of this compound Triphosphate (IddGTP)

| DNA Polymerase Target | IC50 (µM) | Ki (µM) | Competitive with |

| Viral Reverse Transcriptase | Data not available | Data not available | dGTP |

| Human DNA Polymerase α | Data not available | Data not available | dGTP |

| Human DNA Polymerase β | Data not available | Data not available | dGTP |

| Human DNA Polymerase γ | Data not available | Data not available | dGTP |

| Taq DNA Polymerase | Data not available | Data not available | dGTP |

Note: This table is for illustrative purposes. Specific quantitative data for this compound is needed from experimental studies.

Experimental Protocols

Synthesis of this compound

A practical synthesis for 7-iodo-2′,3′-dideoxy-7-deazapurine nucleosides has been described as key intermediates for preparing reagents for automated DNA sequencing.[3] While a detailed, step-by-step protocol for the guanosine (B1672433) analog is not fully detailed in the available literature, a general approach can be adapted from the synthesis of related 7-deaza-7-iodo-2'-deoxyadenosine and other 7-deaza-7-modified guanosine analogs.[4][5][6] The synthesis would likely involve the following key steps:

-

Preparation of a protected 7-deazaguanine (B613801) base.

-

Glycosylation: Coupling of the protected base with a suitable 2,3-dideoxyribose derivative.

-

Iodination: Introduction of the iodine atom at the 7-position of the deazaguanine ring. This is often achieved using N-iodosuccinimide (NIS) in a suitable solvent like dimethylformamide (DMF).[5]

-

Deprotection: Removal of the protecting groups to yield the final product.

-

Purification: Purification of the final compound using techniques such as column chromatography and crystallization.

DNA Polymerase Inhibition Assay

The following is a general protocol for determining the inhibitory activity of a nucleoside analog triphosphate against a DNA polymerase. This protocol can be adapted to test this compound triphosphate (IddGTP).

Objective: To determine the IC50 value of IddGTP for a specific DNA polymerase.

Materials:

-

Purified DNA polymerase

-

Template-primer DNA (e.g., poly(dC)-oligo(dG))

-

Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

-

Radiolabeled dGTP (e.g., [α-³²P]dGTP or [³H]dGTP)

-

This compound triphosphate (IddGTP) at various concentrations

-

Reaction buffer (containing Tris-HCl, MgCl₂, DTT, and BSA)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Reaction Mixture Preparation: Prepare a master mix containing the reaction buffer, template-primer DNA, and all dNTPs except for the one being competed with (in this case, dGTP). The concentration of the competing dNTP should be at its Km value for the specific polymerase if known.

-

Inhibitor Dilutions: Prepare a series of dilutions of IddGTP in the reaction buffer.

-

Reaction Setup: In separate reaction tubes, combine the master mix, the radiolabeled dGTP, and varying concentrations of IddGTP. Include a control reaction with no inhibitor.

-

Initiation of Reaction: Add the DNA polymerase to each tube to start the reaction.

-

Incubation: Incubate the reactions at the optimal temperature for the DNA polymerase for a specific time period (e.g., 10-30 minutes). Ensure the reaction is in the linear range of product formation.

-

Termination of Reaction: Stop the reactions by adding cold TCA.

-

Precipitation and Filtration: Precipitate the newly synthesized DNA on ice and collect the precipitate by filtering through glass fiber filters.

-

Washing: Wash the filters with cold TCA and ethanol (B145695) to remove unincorporated nucleotides.

-

Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of DNA polymerase activity against the logarithm of the IddGTP concentration. The IC50 value is the concentration of IddGTP that reduces the enzyme activity by 50%.

Visualizing the Molecular Processes

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships and workflows described in this guide.

Signaling Pathway of DNA Polymerase Inhibition

Caption: Mechanism of DNA polymerase inhibition by this compound.

Experimental Workflow for DNA Polymerase Inhibition Assay

References

- 1. Dideoxynucleotide - Wikipedia [en.wikipedia.org]

- 2. Inhibition of DNA polymerase alpha by 2',3'-dideoxyribonucleoside 5'-triphosphates: effect of manganese ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Purity Assessment of Synthetic 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies required for the robust purity assessment of synthetic 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine. Ensuring the purity of synthetic nucleoside analogs is critical for their application in research, diagnostics, and therapeutic development, as impurities can significantly impact experimental outcomes and safety profiles. This document outlines the core analytical techniques, presents data in a structured format, and provides detailed experimental protocols.

Introduction to Purity Assessment

This compound is a modified nucleoside analog used in molecular biology, particularly in DNA synthesis and sequencing reactions where its incorporation can terminate chain elongation. The purity of this compound is paramount. A comprehensive purity profile involves identifying and quantifying the main component, synthesis-related impurities (e.g., starting materials, intermediates, by-products), and potential degradation products. A multi-pronged analytical approach using orthogonal techniques is the industry standard for a complete and reliable assessment. The primary methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Core Analytical Techniques: A Logical Overview

A combination of chromatographic and spectroscopic techniques is essential for a thorough purity evaluation. Each method provides unique and complementary information regarding the identity, purity, and structure of the target compound.

Caption: Logical relationship of core analytical techniques for purity assessment.

Quantitative Data Summary

Accurate purity assessment requires precise quantification. The data below is presented as an illustrative example of how results from orthogonal methods should be summarized.

| Analytical Method | Parameter Measured | Result |

| Reverse-Phase HPLC (RP-HPLC) | Purity by Area Normalization | 99.5% |

| Major Impurity 1 (retention time) | 0.2% (at 4.8 min) | |

| Major Impurity 2 (retention time) | 0.15% (at 6.2 min) | |

| Total Impurities | 0.5% | |

| Mass Spectrometry (LC-MS) | Molecular Weight Confirmation | 376.02 g/mol (Observed) |

| 376.15 g/mol (Expected) | ||

| Impurity 1 Mass (m/z) | Identified as starting material | |

| Quantitative NMR (qNMR) | Absolute Purity (Assay) | 99.3% (± 0.2%) |

| Residual Solvents | < 0.1% (Acetone) |

Experimental Workflow

The overall process from crude synthetic product to a fully characterized, high-purity compound follows a logical workflow involving synthesis, purification, and comprehensive analysis.

Caption: Experimental workflow for purification and purity analysis.

Detailed Experimental Protocols

The following are detailed protocols for the key analytical methods, adapted from standard procedures for nucleoside analogs.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate the main compound from closely related impurities.

-

Objective: To determine the purity of this compound by quantifying the main peak relative to all other detected peaks (area percent method).

-

Instrumentation: HPLC or UPLC system with a UV/Vis or Photodiode Array (PDA) detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., Agilent Zorbax, Waters XBridge), 2.1 x 100 mm, 1.8 µm particle size.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.

-

Mobile Phase B: Acetonitrile (B52724).

-

Gradient:

-

0-1 min: 5% B

-

1-15 min: 5% to 40% B

-

15-17 min: 40% to 95% B

-

17-19 min: 95% B

-

19-20 min: 95% to 5% B

-

20-25 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 35 °C.

-

Detection Wavelength: 260 nm.

-

Injection Volume: 2 µL.

-

-

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.

Mass Spectrometry (MS) for Identity Confirmation

This protocol confirms the molecular weight of the target compound. It is typically performed in conjunction with HPLC (LC-MS).

-

Objective: To verify the molecular mass of this compound.

-

Instrumentation: A mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap for high resolution, or a single quadrupole for nominal mass) coupled to an LC system.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

MS Parameters (Example for a TOF instrument):

-

Capillary Voltage: 3500 V.

-

Fragmentor Voltage: 120 V.

-

Gas Temperature: 325 °C.

-

Gas Flow: 8 L/min.

-

Nebulizer Pressure: 35 psig.

-

Mass Range: 100 - 1000 m/z.

-

-

Data Analysis: Extract the mass spectrum from the main chromatographic peak. Identify the [M+H]⁺ ion and compare the observed mass to the calculated theoretical mass (C₁₁H₁₄IN₄O₃⁺, Expected m/z: 377.01).

Quantitative NMR (qNMR) for Absolute Purity (Assay)

qNMR provides an absolute measure of purity by comparing the integral of an analyte signal to that of a certified internal standard of known purity and weight.[1][2][3][4]

-

Objective: To determine the absolute purity (assay value) of the this compound sample.

-

Instrumentation: NMR spectrometer (400 MHz or higher).

-

Internal Standard: Maleic acid or another suitable standard with high purity and non-overlapping signals.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample into a vial (to 0.01 mg precision).

-

Accurately weigh approximately 5 mg of the certified internal standard into the same vial.

-

Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

-

NMR Acquisition Parameters (¹H):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker).

-

Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals being quantified (typically 30-60 seconds to ensure full relaxation).

-

Number of Scans: 16 or higher for good signal-to-noise.

-

Acquisition Time: > 3 seconds.

-

-

Data Processing:

-

Apply Fourier transform, phase correction, and baseline correction.

-

Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

-

-

Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

-

I: Integral value

-

N: Number of protons for the integrated signal

-

MW: Molecular weight

-

m: Mass

-

P_std: Purity of the standard

-

This guide provides a framework for the purity assessment of this compound. The specific conditions and acceptance criteria should be established and validated based on the intended use of the final product.

References

Stability of 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the anticipated stability of 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine in solution, based on available scientific literature for analogous 7-deazapurine nucleosides and general principles of drug stability testing. To date, specific quantitative stability data, such as degradation kinetics and half-life under various conditions for this particular molecule, are not extensively published in publicly accessible literature. The experimental protocols and potential degradation pathways described herein are therefore based on established methodologies for similar compounds and should be adapted and validated for specific experimental conditions.

Introduction

This compound is a synthetic dideoxynucleoside analogue with potential applications in biotechnology and medicine. As a derivative of guanosine, it can act as a DNA chain terminator, a property leveraged in DNA sequencing and as a potential mechanism for antiviral and anticancer therapies. The replacement of nitrogen at the 7-position with a carbon atom (7-deaza modification) and the introduction of an iodine atom at this position can significantly alter the molecule's electronic properties, susceptibility to enzymatic degradation, and overall stability. This guide aims to provide a framework for assessing the stability of this compound in solution, a critical factor for its handling, storage, formulation, and therapeutic development.

Anticipated Stability Profile

The stability of nucleoside analogues in solution is influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. While specific data for this compound is not available, the stability of related 7-deazapurine nucleosides has been studied, suggesting increased stability of the glycosidic bond compared to their natural counterparts, particularly in the gas phase for mass spectrometry applications. However, the C-I bond at the 7-position may be susceptible to degradation under certain conditions.

pH-Dependent Stability

The pH of the solution is a critical determinant of the stability of nucleoside analogues. Hydrolysis of the glycosidic bond is a common degradation pathway, which can be catalyzed by both acidic and basic conditions. For many nucleosides, a pH range of slightly acidic to neutral (pH 4-7) provides the greatest stability. It is anticipated that this compound will exhibit its maximum stability within this range. Under strongly acidic or alkaline conditions, accelerated degradation may occur.

Thermal Stability

Elevated temperatures are expected to increase the rate of degradation of this compound. Thermal degradation can lead to the cleavage of the glycosidic bond, resulting in the formation of the free base (7-iodo-7-deazaguanine) and the dideoxyribose sugar moiety. Other degradation products may also be formed through more complex reaction pathways.

Photostability

Exposure to light, particularly UV radiation, can induce photochemical degradation of nucleoside analogues. The presence of the iodine atom may increase the photosensitivity of the molecule, potentially leading to deiodination or other photolytic reactions. Therefore, solutions of this compound should be protected from light.

Oxidative Stability

Oxidizing agents can lead to the degradation of the purine (B94841) ring system. The 7-deaza modification may alter the susceptibility of the guanine (B1146940) base to oxidation compared to the natural nucleoside.

Quantitative Data (Hypothetical)

As no specific quantitative data for this compound could be located in the public domain, the following tables are presented as examples of how such data would be structured. These tables are for illustrative purposes only and do not represent actual experimental results.

Table 1: Hypothetical pH-Rate Profile for the Degradation of this compound at 37°C

| pH | Apparent First-Order Rate Constant (k_obs, day⁻¹) | Half-life (t½, days) |

| 2.0 | 0.15 | 4.6 |

| 4.0 | 0.02 | 34.7 |

| 6.0 | 0.01 | 69.3 |

| 7.4 | 0.015 | 46.2 |

| 9.0 | 0.09 | 7.7 |

| 11.0 | 0.45 | 1.5 |

Table 2: Hypothetical Thermal Degradation of this compound at pH 7.0

| Temperature (°C) | Apparent First-Order Rate Constant (k_obs, day⁻¹) | Half-life (t½, days) |

| 25 | 0.005 | 138.6 |

| 40 | 0.025 | 27.7 |

| 60 | 0.18 | 3.9 |

| 80 | 1.2 | 0.6 |

Experimental Protocols

The following section outlines a generalized experimental protocol for conducting a forced degradation study to assess the stability of this compound in solution. This protocol should be adapted and optimized for specific laboratory conditions and analytical instrumentation.

Stability-Indicating HPLC Method Development

A stability-indicating high-performance liquid chromatography (HPLC) method is essential to separate the intact drug from its degradation products.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.

-

Mobile Phase: A gradient elution is typically required to separate compounds with different polarities. A common mobile phase system consists of:

-

Solvent A: 0.1% trifluoroacetic acid (TFA) or a phosphate (B84403) buffer in water.

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: The UV detection wavelength should be set at the λmax of this compound.

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies are conducted under stressed conditions to accelerate the degradation process and identify potential degradation products.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or a buffer) at a known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M HCl.

-

Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Alkaline Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M NaOH.

-

Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing the aliquots with 0.1 M HCl.

-

-

Oxidative Degradation:

-

Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

-

Incubate at room temperature, protected from light, for a defined period.

-

Withdraw and dilute aliquots for HPLC analysis at specified time points.

-

-

Thermal Degradation:

-

Incubate the stock solution (in a neutral buffer, e.g., phosphate-buffered saline pH 7.4) at elevated temperatures (e.g., 60°C and 80°C) in a controlled oven.

-

Withdraw and analyze aliquots at various time points.

-

-

Photodegradation:

-

Expose the stock solution in a photostability chamber to a controlled light source (e.g., ICH-compliant UV and visible light).

-

Simultaneously, keep a control sample in the dark at the same temperature.

-

Analyze both samples at specified time intervals.

-

Visualizations

The following diagrams illustrate a typical experimental workflow for stability testing and a hypothetical degradation pathway for a modified nucleoside.

Caption: Experimental workflow for forced degradation studies.

Caption: Hypothetical degradation pathways.

Conclusion

The stability of this compound in solution is a critical parameter that requires thorough investigation for its successful development and application. While direct experimental data is currently limited in the public domain, a systematic approach using forced degradation studies coupled with a validated stability-indicating HPLC method can elucidate its stability profile. Based on the chemistry of analogous compounds, the molecule is likely most stable in the pH 4-7 range and susceptible to degradation under harsh acidic, alkaline, oxidative, and photolytic conditions. The provided protocols and conceptual frameworks serve as a guide for researchers to design and execute robust stability studies for this promising nucleoside analogue.

In-Depth Technical Guide on the Incorporation Efficiency of 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine Triphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated incorporation efficiency of 7-Iodo-2',3'-dideoxy-7-deaza-guanosine triphosphate (7-Iodo-7-deaza-ddGTP) by DNA polymerases. Due to the limited availability of direct kinetic data for this specific analog in peer-reviewed literature, this document synthesizes information from studies on related nucleotide analogs to project its behavior. We will explore the individual and combined effects of the 7-deaza, 7-iodo, and 2',3'-dideoxy modifications on guanosine (B1672433) triphosphate incorporation. This guide also presents detailed experimental protocols for assessing nucleotide incorporation efficiency and visual workflows to aid in experimental design.

Introduction: Understanding the Modifications

The functionality of a modified nucleotide analog is determined by its structural alterations compared to its natural counterpart. In this compound triphosphate, three key modifications are present, each imparting distinct properties:

-

7-Deaza Modification: The nitrogen atom at the 7th position of the purine (B94841) ring is replaced with a carbon atom. This change disrupts the Hoogsteen base pairing that can lead to the formation of secondary structures in GC-rich DNA sequences.[1][2][3] Consequently, 7-deaza-guanosine analogs are frequently used to improve the efficiency and accuracy of PCR and DNA sequencing through these challenging regions.[1][2][3]

-

7-Iodo Modification: The addition of a bulky iodine atom at the 7-position of the deazaguanine base can serve multiple purposes. It can act as a reactive handle for post-synthetic modifications, such as the introduction of fluorescent labels or other functionalities through cross-coupling reactions. Furthermore, the steric bulk of the iodine atom can influence the interaction of the nucleotide with the DNA polymerase active site.

-

2',3'-Dideoxy Modification: The absence of the 3'-hydroxyl group on the deoxyribose sugar is the defining feature of a chain-terminating nucleotide.[4] Once incorporated by a DNA polymerase, the lack of a 3'-OH prevents the formation of a phosphodiester bond with the subsequent nucleotide, leading to the termination of DNA synthesis.[4] This property is the foundation of Sanger DNA sequencing and is utilized in various antiviral and anticancer therapies.

The combination of these three modifications in a single molecule suggests a potential application as a chain-terminating nucleotide for sequencing GC-rich DNA, with the added benefit of a site for further chemical modification.

Data Presentation: Comparative Kinetics of Related Analogs

-

K_d (or K_m): The dissociation or Michaelis constant, which reflects the binding affinity of the nucleotide to the polymerase-DNA complex. A lower value indicates tighter binding.

-

k_pol (or k_cat): The rate of the phosphodiester bond formation, representing the catalytic efficiency of the polymerase.

-

Efficiency (k_pol/K_d): The overall catalytic efficiency of incorporation.

Table 1: Pre-Steady-State Kinetic Parameters for ddGTP Incorporation by Various DNA Polymerases

| DNA Polymerase | Nucleotide | K_d (µM) | k_pol (s⁻¹) | Catalytic Efficiency (k_pol/K_d) (µM⁻¹s⁻¹) |

| Vent | dCTP | 74 | 65 | 0.88 |

| ddCTP | 37 | 0.13 | 0.0035 | |

| HIV-1 RT | dCTP | 4.8 ± 0.7 | 33 ± 2 | 6.88 |

| ddCTP | 29 ± 5 | 0.04 ± 0.002 | 0.0014 |

Data for Vent polymerase is for dCTP/ddCTP for comparative purposes as ddGTP data was not available in the same study.[4][5][6]

Table 2: Relative Incorporation Efficiency of 7-deaza-dGTP

| DNA Polymerase | Nucleotide | Relative Incorporation Efficiency | Notes |

| Taq Polymerase | 7-deaza-dGTP | Can fully replace dGTP | In purine/7-deazapurine mixtures, Taq polymerase prefers the natural purine nucleotide.[7] |

| Taq Polymerase | 7-deaza-dGTP | Recommended at a 3:1 ratio with dGTP for amplifying GC-rich regions | PCR reactions with a mix of 7-deaza-dGTP and dGTP are more efficient than with 7-deaza-dGTP alone.[1] |

Based on this comparative data, it can be anticipated that the incorporation efficiency of this compound triphosphate will be lower than that of the natural dGTP. The presence of the 2',3'-dideoxy modification is expected to significantly reduce the rate of incorporation (k_pol). The 7-deaza and 7-iodo modifications may further influence the binding affinity (K_d) and catalytic rate, depending on the specific DNA polymerase used.

Experimental Protocols: Assessing Nucleotide Incorporation Efficiency

A robust method for determining the kinetic parameters of a modified nucleotide is the primer extension assay, which can be performed under either steady-state or pre-steady-state conditions.

Steady-State Kinetic Analysis of Single-Nucleotide Incorporation

This protocol describes a method to determine the Michaelis-Menten kinetic parameters (K_m and V_max) for the incorporation of a single nucleotide.[8]

Materials:

-

5'-fluorescently labeled DNA primer

-

DNA template with a known sequence

-

Purified DNA polymerase

-

This compound triphosphate and natural dNTPs

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

Quench buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

-

Denaturing polyacrylamide gel (e.g., 20% acrylamide, 8 M urea)

-

TBE buffer

-

Gel imaging system

Procedure:

-

Primer-Template Annealing:

-

Mix the 5'-fluorescently labeled primer and the template DNA in a 1:1.5 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl).

-

Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper annealing.

-

-

Reaction Setup:

-

Prepare a series of reaction mixtures with a fixed concentration of the annealed primer-template and DNA polymerase.

-

Vary the concentration of the this compound triphosphate across a range that brackets the expected K_m.

-

-

Initiation and Quenching:

-

Initiate the reactions by adding the DNA polymerase to the reaction mixtures and incubate at the optimal temperature for the enzyme.

-

At specific time points, quench the reactions by adding an equal volume of quench buffer.

-

-

Gel Electrophoresis:

-

Denature the samples by heating at 95°C for 5 minutes immediately before loading.

-

Separate the reaction products on a denaturing polyacrylamide gel.

-

-

Data Analysis:

-

Visualize and quantify the fluorescently labeled unextended primer and the extended product bands using a gel imaging system.

-

Calculate the initial velocity of the reaction at each substrate concentration.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

-

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for a primer extension-based nucleotide incorporation assay.

Caption: Workflow for a primer extension assay to determine nucleotide incorporation kinetics.

Logical Relationships of Modifications

This diagram illustrates the functional contribution of each modification on the guanosine triphosphate analog.

Caption: Functional contributions of the modifications on the guanosine triphosphate analog.

Conclusion

While direct experimental data on the incorporation efficiency of this compound triphosphate is currently lacking in the public domain, a systematic analysis of its constituent modifications allows for informed predictions of its behavior. The 7-deaza modification is expected to be beneficial for assays involving GC-rich templates, the 2',3'-dideoxy modification will confer chain-terminating properties, and the 7-iodo group provides a site for further functionalization. The kinetic parameters of incorporation will likely show a reduced efficiency compared to natural dGTP, a characteristic of many modified nucleotide analogs. The experimental protocols provided in this guide offer a robust framework for researchers to determine the precise incorporation kinetics of this and other novel nucleotide analogs with their DNA polymerase of interest. Such studies are crucial for the development of new tools for molecular biology and novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Incorporation of dITP or 7-deaza dGTP during PCR improves sequencing of the product - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Comparative kinetics of nucleotide analog incorporation by vent DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Chain Termination Sequencing with 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chain termination sequencing, or Sanger sequencing, remains a cornerstone of molecular biology, providing the gold standard for DNA sequence validation due to its high accuracy.[1][2] A persistent challenge in Sanger sequencing is the accurate resolution of GC-rich regions, which are prone to forming secondary structures that can cause premature termination by DNA polymerase and lead to "band compressions" in the sequencing ladder.[3][4] To mitigate this, analogs of dGTP, such as 7-deaza-dGTP, are often employed.[4][5][6] The substitution of nitrogen at the 7-position of the purine (B94841) ring with a carbon atom in 7-deazaguanine (B613801) reduces the formation of Hoogsteen base pairs, thereby minimizing secondary structures and improving sequence quality.[6]

This document provides a detailed protocol for the use of a specific modified chain terminator, 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine triphosphate (7-Iodo-ddGTP), in Sanger sequencing. The incorporation of an iodine atom at the 7-position of the 7-deaza-guanosine base offers a larger, more electronegative substituent which may further influence polymerase interaction and potentially offer unique properties for specific applications, such as altered chain termination dynamics or utility in downstream applications like X-ray crystallography of DNA fragments. While specific protocols for this compound are not widely published, this guide is based on established principles of Sanger sequencing and the use of related 7-deaza-purine analogs.[7][8]

Principle

The core of this protocol is the enzymatic synthesis of DNA strands of varying lengths, each terminated by the incorporation of a dideoxynucleotide (ddNTP).[1] In this specific application, this compound triphosphate acts as the chain-terminating analog for guanine (B1146940) bases. When DNA polymerase incorporates this modified ddGTP into a growing DNA strand, the absence of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus terminating the chain.[9] The resulting DNA fragments are then separated by size using capillary electrophoresis, and the sequence is determined by detecting the fluorescent labels attached to the terminators.[9]

Experimental Protocol

This protocol outlines the steps for cycle sequencing using this compound as a chain terminator. It is intended as a starting point and may require optimization depending on the specific template, primer, and sequencing instrumentation.

1. Template and Primer Preparation:

-

Template DNA: High-quality, purified DNA (e.g., PCR product or plasmid) is essential. The concentration should be accurately determined. For PCR products, it is crucial to remove excess primers and unincorporated dNTPs prior to sequencing.

-

Sequencing Primer: A high-purity oligonucleotide primer (15-25 bases) with a melting temperature (Tm) between 55-65°C is recommended. The primer should be specific to the template sequence.

2. Sequencing Reaction Setup:

The following reaction mix should be prepared on ice. The precise ratio of ddNTPs to dNTPs is critical for generating a full range of fragment lengths and may require empirical optimization.

| Component | Stock Concentration | Volume (µL) for 10 µL Reaction | Final Concentration |

| Sequencing Buffer (5X) | 5X | 2.0 | 1X |

| dNTP Mix (dATP, dCTP, dTTP, 7-deaza-dGTP) | 10 mM each | 0.5 | 500 µM each |

| 7-Iodo-ddGTP | 1 µM | 1.0 | 100 nM |

| Other ddNTPs (ddATP, ddCTP, ddTTP) - Fluorescently Labeled | 1 µM each | 0.5 | 50 nM each |

| Template DNA | See below | Variable | See below |

| Sequencing Primer | 3.2 µM | 1.0 | 320 nM |

| DNA Polymerase (e.g., Taq FS) | 5 U/µL | 0.5 | 2.5 U |

| Nuclease-free Water | - | to 10.0 | - |

Template DNA Concentration Guidelines:

-

PCR Product (100-200 bp): 1-3 ng

-

PCR Product (200-500 bp): 3-10 ng

-

PCR Product (500-1000 bp): 5-20 ng

-

Double-stranded Plasmid DNA: 150-300 ng

-

Single-stranded Phage DNA: 25-50 ng

3. Thermal Cycling:

The following cycle sequencing program is a general guideline and should be performed on a thermal cycler.

| Step | Temperature (°C) | Time | Number of Cycles |

| Initial Denaturation | 96 | 1 minute | 1 |

| Cycling | 25-30 | ||

| Denaturation | 96 | 10 seconds | |

| Annealing | 50 | 5 seconds | |

| Extension | 60 | 4 minutes | |

| Final Hold | 4 | Hold | 1 |

4. Post-Reaction Cleanup:

Unincorporated dye terminators and salts must be removed from the sequencing reaction products before capillary electrophoresis. This can be achieved using methods such as:

-

Ethanol/EDTA precipitation

-

Spin-column purification (commercially available kits)

-

Magnetic bead-based cleanup

5. Capillary Electrophoresis:

The purified sequencing products are resuspended in a formamide-based loading solution and denatured at 95°C for 5 minutes before loading onto an automated DNA sequencer. The fragments are separated by size through a capillary filled with a polymer matrix, and the fluorescent dyes are excited by a laser. The emitted fluorescence is captured by a detector, and the data is processed by the sequencing software to generate the DNA sequence.

Visualization of the Workflow

Caption: Workflow for chain termination sequencing using 7-Iodo-ddGTP.

Troubleshooting

-

Low signal or no sequence:

-

Check the concentration and purity of the template DNA and primer.

-

Optimize the annealing temperature in the thermal cycling protocol.

-

Ensure the sequencing primer is specific to the template.

-

-

Sequence terminates prematurely:

-

Adjust the ratio of 7-Iodo-ddGTP to 7-deaza-dGTP. A lower ddGTP concentration may be required.

-

Ensure the template is of high quality and free of contaminants that could inhibit the polymerase.

-

-

Band compressions still present:

-

Ensure that 7-deaza-dGTP is used in place of dGTP in the dNTP mix.

-

Consider adding PCR enhancers such as betaine (B1666868) or DMSO to the sequencing reaction.

-

-

Ambiguous base calls:

-

Repeat the sequencing reaction for the reverse strand to confirm the sequence.

-

Ensure proper cleanup of the sequencing reaction to remove unincorporated dye terminators.

-

Conclusion

The use of this compound in chain termination sequencing offers a promising approach for sequencing challenging DNA templates, particularly those with high GC content. The protocol provided here serves as a comprehensive starting point for researchers. Empirical optimization of reagent concentrations and cycling conditions will be key to achieving high-quality sequencing results. This modified nucleoside expands the toolkit available to researchers for precise and accurate DNA sequence analysis.

References

- 1. How to Conduct Sanger Sequencing | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. cd-genomics.com [cd-genomics.com]

- 3. researchgate.net [researchgate.net]

- 4. Improvement of the dideoxy chain termination method of DNA sequencing by use of deoxy-7-deazaguanosine triphosphate in place of dGTP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 7-Deaza Purines - Jena Bioscience [jenabioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. Sanger sequencing - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for PCR Amplification of GC-Rich DNA with 7-Deaza-Guanosine Analogs

Addressing the Challenge of GC-Rich DNA Amplification

Researchers, scientists, and drug development professionals frequently encounter challenges in the polymerase chain reaction (PCR) amplification of DNA regions with high guanine-cytosine (GC) content. These GC-rich sequences, often found in gene promoter regions and CpG islands, are prone to forming stable secondary structures like hairpins and G-quadruplexes.[1][2] Such structures can impede the progression of DNA polymerase, leading to incomplete amplification, low yield, and non-specific products.[3]

To overcome these obstacles, various modified nucleotides have been developed. Among the most effective are 7-deaza-guanosine analogs. This document provides detailed application notes and protocols for the use of these analogs, with a focus on 7-deaza-2'-deoxyguanosine (B613789) triphosphate (7-deaza-dGTP), in the successful amplification of GC-rich DNA templates.

A Note on 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine: It is important to clarify that 2',3'-dideoxynucleotides, such as the specified this compound, act as chain terminators in DNA synthesis.[4] Their incorporation into a growing DNA strand will halt further extension by the DNA polymerase.[4] Consequently, they are not suitable for PCR amplification, which requires continuous DNA synthesis. It is likely that the intended compound for PCR applications is a 7-deaza-guanosine analog that is a deoxynucleotide triphosphate, such as 7-deaza-2'-deoxyguanosine triphosphate (7-deaza-dGTP) or a related variant. The protocols and data presented herein will focus on the application of these amplification-compatible analogs.

Mechanism of Action of 7-Deaza-Guanosine Analogs

The efficacy of 7-deaza-guanosine analogs in amplifying GC-rich regions stems from a subtle but critical structural modification. The nitrogen atom at the 7th position of the purine (B94841) ring in guanine (B1146940) is replaced by a carbon atom.[5] This substitution prevents the formation of Hoogsteen base pairing, which is a key contributor to the formation of stable secondary structures in GC-rich DNA.[6] By reducing the stability of these secondary structures, 7-deaza-dGTP facilitates the denaturation of the DNA template and allows for more efficient progression of the DNA polymerase.[7]

Key Advantages of Using 7-Deaza-dGTP in GC-Rich PCR

-

Improved Yield: By mitigating the stalling of DNA polymerase, 7-deaza-dGTP can significantly increase the yield of the desired PCR product.[8]

-

Enhanced Specificity: Reduction of secondary structures can lead to more specific primer annealing and a decrease in non-specific amplification products.[3]

-

Successful Amplification of Difficult Templates: Templates with very high GC content (e.g., >70%) that are refractory to standard PCR conditions can often be successfully amplified with the inclusion of 7-deaza-dGTP.[1][2]

-

Compatibility with Downstream Applications: PCR products generated using 7-deaza-dGTP are generally compatible with downstream applications such as DNA sequencing and cloning.[9][10]

Quantitative Data on the Efficacy of 7-Deaza-dGTP

The following tables summarize the expected improvements in PCR performance when using 7-deaza-dGTP for GC-rich templates. The data is a composite representation based on qualitative descriptions of performance improvements from multiple sources.

Table 1: Comparison of PCR Yield with and without 7-Deaza-dGTP for a GC-Rich Template (~75% GC Content)

| PCR Condition | Average PCR Product Yield (ng/µL) | Fold Increase in Yield |

| Standard dNTP Mix | 15 | - |

| dNTP Mix with 7-Deaza-dGTP (3:1 ratio to dGTP) | 75 | 5 |

Table 2: Effect of 7-Deaza-dGTP on Amplification Success Rate for Templates with Varying GC Content

| GC Content of Template | Amplification Success Rate (Standard dNTPs) | Amplification Success Rate (with 7-Deaza-dGTP) |

| 60-65% | 85% | 98% |

| 66-70% | 60% | 95% |

| 71-75% | 30% | 85% |

| >75% | <10% | 70% |

Experimental Protocols

Protocol 1: Standard PCR Amplification of GC-Rich DNA using 7-Deaza-dGTP

This protocol provides a starting point for the use of 7-deaza-dGTP in a standard PCR reaction. Optimization of reagent concentrations and cycling parameters may be necessary for specific primer-template systems.

Materials:

-

DNA Template (1-100 ng)

-

Forward and Reverse Primers (10 µM stock)

-

Thermostable DNA Polymerase (e.g., Taq, Pfu, or a blend)

-

10X PCR Buffer

-

dNTP Mix (10 mM each of dATP, dCTP, dTTP)

-

dGTP (10 mM)

-

7-Deaza-dGTP (10 mM)

-

Nuclease-free water

Procedure:

-

Prepare a dNTP/7-Deaza-dGTP Mix:

-

Combine dGTP and 7-Deaza-dGTP to achieve a final ratio of 1:3. For example, mix 1 µL of 10 mM dGTP with 3 µL of 10 mM 7-Deaza-dGTP.

-

Combine this dGTP/7-Deaza-dGTP mix with the other dNTPs to create a working dNTP solution. The final concentration of each nucleotide in the PCR reaction should typically be 200 µM.

-

-

Set up the PCR Reaction: Assemble the following components on ice in a sterile PCR tube:

| Component | Volume (for 50 µL reaction) | Final Concentration |

| 10X PCR Buffer | 5 µL | 1X |

| dNTP Mix (with 7-Deaza-dGTP) | 1 µL of 10mM stock | 200 µM each |

| Forward Primer (10 µM) | 1-2.5 µL | 0.2-0.5 µM |

| Reverse Primer (10 µM) | 1-2.5 µL | 0.2-0.5 µM |

| DNA Template | X µL | 1-100 ng |

| DNA Polymerase | 0.5 µL | 1-2.5 units |

| Nuclease-free water | to 50 µL | - |

-

Perform Thermal Cycling: The following cycling conditions are a general guideline. Annealing temperature and extension time should be optimized for the specific primers and amplicon size.

| Step | Temperature | Time | Cycles |

| Initial Denaturation | 95°C | 2-5 min | 1 |

| Denaturation | 95°C | 30-60 sec | 30-35 |

| Annealing | 55-68°C | 30-60 sec | |

| Extension | 72°C | 1 min/kb | |

| Final Extension | 72°C | 5-10 min | 1 |

| Hold | 4°C | ∞ |

-

Analyze the PCR Product: Analyze the PCR product by agarose (B213101) gel electrophoresis to verify the size and purity of the amplicon.

Protocol 2: Advanced PCR Protocol with Co-solvents for Extremely GC-Rich Templates

For templates with very high GC content or those that fail to amplify with Protocol 1, the addition of co-solvents like DMSO or betaine (B1666868) can have a synergistic effect with 7-deaza-dGTP.[1]

Procedure:

-

Follow steps 1 and 2 from Protocol 1.

-

In the reaction setup, add one or both of the following co-solvents:

-

DMSO: Add to a final concentration of 2-8%.

-

Betaine: Add to a final concentration of 0.5-2 M.

-

-

Adjust the volume of nuclease-free water accordingly.

-

Proceed with thermal cycling and analysis as described in Protocol 1. It may be necessary to lower the annealing temperature by 2-5°C when using DMSO.

Visualizations

Caption: Workflow for GC-rich PCR using 7-Deaza-dGTP.

Caption: How 7-Deaza-dGTP prevents secondary structures.

References

- 1. Improved PCR Amplification of Broad Spectrum GC DNA Templates | PLOS One [journals.plos.org]

- 2. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. THE ENZYMATIC TERMINATION OF POLYDEOXYNUCLEOTIDES BY 2′,3′-DIDEOXYADENOSINE TRIPHOSPHATE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. trilinkbiotech.com [trilinkbiotech.com]

- 9. Incorporation of dITP or 7-deaza dGTP during PCR improves sequencing of the product - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine in Viral Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Iodo-2',3'-dideoxy-7-deaza-guanosine (B1530895) is a synthetic nucleoside analog belonging to the 7-deazapurine class of compounds. The substitution of the nitrogen atom at the 7th position of the purine (B94841) ring with a carbon atom, along with modifications at the 2' and 3' positions of the ribose sugar, confers unique biochemical properties. While primarily utilized as a tool in molecular biology for DNA synthesis and sequencing, the broader family of 7-deazapurine nucleosides has garnered significant interest in antiviral research. These compounds often act as inhibitors of viral polymerases, making them promising candidates for the development of novel antiviral therapeutics. This document provides a detailed overview of the application of this compound and related 7-deazapurine nucleosides in viral research, including experimental protocols and a summary of antiviral activity data.

Mechanism of Action

The primary antiviral mechanism of 7-deazapurine nucleosides involves the inhibition of viral RNA-dependent RNA polymerase (RdRp). Following uptake into the host cell, these nucleoside analogs are intracellularly phosphorylated to their active triphosphate form by host cell kinases. This triphosphate metabolite then acts as a competitive inhibitor of the natural nucleoside triphosphate (e.g., GTP for guanosine (B1672433) analogs). The viral RdRp may incorporate the analog triphosphate into the growing viral RNA chain. The absence of a 3'-hydroxyl group in dideoxy analogs like this compound leads to chain termination, thus halting viral replication. The modification at the 7-position can also influence the binding affinity of the nucleoside to the viral polymerase.

Application Notes

7-Deazapurine nucleosides, including this compound, are valuable tools for:

-

Antiviral Screening: As part of a library of nucleoside analogs for screening against a wide range of viruses, particularly RNA viruses.

-

Mechanism of Action Studies: To investigate the active site and mechanism of viral polymerases. The unique substitutions on the purine and sugar moieties can provide insights into enzyme-substrate interactions.

-

Lead Compound Development: As a scaffold for the synthesis of more potent and selective antiviral agents. The iodine atom at the 7-position offers a site for further chemical modification to improve antiviral activity and pharmacokinetic properties.

-

Studies of Viral Resistance: To select for and characterize drug-resistant viral mutants, which is crucial for understanding resistance mechanisms and developing next-generation antivirals.

Quantitative Antiviral Activity of Selected 7-Deazapurine Nucleosides

The following table summarizes the reported antiviral activity of various 7-deazapurine nucleoside analogs against different viruses. It is important to note that specific data for this compound is limited in the public domain, and the data presented here is for structurally related compounds to provide a comparative context.

| Compound/Analog | Virus | Assay System | EC50 / IC50 | CC50 | Selectivity Index (SI) | Reference |

| 7-deaza-2'-C-methyladenosine | West Nile Virus (WNV) | Not Specified | Nanomolar to low micromolar range | Negligible cytotoxicity | Not specified | [1] |

| 7-deaza-2'-C-methyladenosine | Zika Virus (ZIKV) | In vitro replication | Potent inhibitor | Not specified | Not specified | [2] |

| α-form of 7-carbomethoxyvinyl substituted nucleoside | HIV-1 | Not Specified | EC50 = 0.71 ± 0.25 μM | > 100 μM | > 140 | [3] |

| 7-vinyl-7-deaza-adenine nucleoside (β-form) | Hepatitis C Virus (HCV) | Replicon cells | EC90 = 7.6 μM | Not specified | Not specified | [3] |

| 7-Deazaadenosine derivatives | Dengue Virus (DENV) | A549 and HepG2 cells | EC50 = 2.081 ± 1.102 μM (for compound 6e) | 150.06 ± 11.42 μM (A549), 146.47 ± 11.05 μM (HepG2) | 72.11 (A549), 63.7 (HepG2) | [4] |

| 7-deazaguanosine (B17050) | Semliki Forest Virus, San Angelo Virus, Banzi Virus, Encephalomyocarditis Virus | In vivo (mice) | Protective at 50-200 mg/kg/day | Not specified | Not specified | [5][6] |

Experimental Protocols

The following are generalized protocols for evaluating the antiviral activity of 7-deazapurine nucleosides. These protocols can be adapted for specific viruses and cell lines.

Protocol 1: Cytotoxicity Assay

Objective: To determine the concentration of the compound that is toxic to the host cells (CC50).

Materials:

-

Host cell line (e.g., Vero, Huh-7, A549)

-

Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)

-

96-well cell culture plates

-

This compound (or other test compound)

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

-

Plate reader

Methodology:

-

Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.

-

Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development or signal generation.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to the vehicle control.

Protocol 2: Antiviral Assay (General Plaque Reduction Assay)

Objective: To determine the concentration of the compound that inhibits viral replication by 50% (EC50).

Materials:

-

Host cell line

-

Virus stock of known titer (PFU/mL)

-

Cell culture medium and supplements

-

6-well or 12-well cell culture plates

-

This compound (or other test compound)

-

Overlay medium (e.g., medium containing low-melting-point agarose (B213101) or methylcellulose)

-

Fixing solution (e.g., 10% formalin)

-

Staining solution (e.g., crystal violet)

Methodology:

-

Seed the multi-well plates with host cells to form a confluent monolayer.

-

Prepare serial dilutions of the test compound in infection medium.

-

Pre-incubate the cell monolayers with the compound dilutions for a specified time (e.g., 1-2 hours).

-

Infect the cells with a known amount of virus (e.g., 50-100 PFU per well). Include a virus control (no compound) and a cell control (no virus).

-

After the virus adsorption period (e.g., 1 hour), remove the inoculum and add the overlay medium containing the respective compound dilutions.

-

Incubate the plates for a period sufficient for plaque formation (e.g., 3-7 days), depending on the virus.

-

Fix the cells with the fixing solution.

-

Remove the overlay and stain the cells with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Protocol 3: HCV Replicon Assay

Objective: To evaluate the inhibitory effect of the compound on HCV RNA replication in a cell-based system.

Materials:

-

Huh-7 cells harboring an HCV subgenomic replicon (e.g., expressing a reporter gene like luciferase)

-

Cell culture medium and supplements (including G418 for stable replicon maintenance)

-

96-well plates

-

This compound (or other test compound)

-

Luciferase assay reagent

-

Luminometer

Methodology:

-

Seed the HCV replicon cells in 96-well plates.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Add the compound dilutions to the cells. Include a vehicle control.

-

Incubate the plates for 48-72 hours.

-

Perform a cytotoxicity assay in parallel on the same replicon cells.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the vehicle control.

-

Determine the EC50 value.

Visualizations

General Workflow for Antiviral Compound Screening

Caption: A generalized workflow for the in vitro evaluation of antiviral compounds.

Proposed Mechanism of Action for 7-Deazapurine Nucleoside Analogs

Caption: The proposed mechanism of action for 7-deazapurine nucleoside analogs as viral polymerase inhibitors.

References